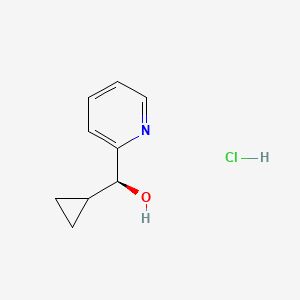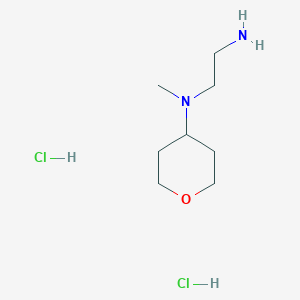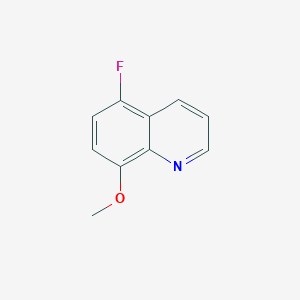
5-Fluoro-8-methoxyquinoline
Overview
Description
5-Fluoro-8-methoxyquinoline is a fluorinated quinoline derivative with the molecular formula C₁₀H₈FNO. This compound is part of the broader class of quinolines, which are known for their diverse biological activities and applications in medicinal chemistry . The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Preparation Methods
The synthesis of 5-Fluoro-8-methoxyquinoline can be achieved through several methods. One common approach involves the reaction of 5,8-difluoroquinoline with sodium methoxide in dimethyl sulfoxide (DMSO) at temperatures ranging from 298 to 378 K. This reaction yields a mixture of 5-methoxy-8-fluoroquinoline and this compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
5-Fluoro-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.
Cyclization and Cycloaddition: These reactions are used to introduce additional rings or functional groups into the quinoline structure, enhancing its chemical diversity.
Scientific Research Applications
5-Fluoro-8-methoxyquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and antiviral agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition, particularly those involving DNA gyrase and topoisomerase IV, which are targets for antibacterial drugs.
Industrial Applications: It is used in the production of liquid crystals and cyanine dyes, which have applications in display technologies and imaging.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-methoxyquinoline involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA. This ultimately inhibits DNA replication and results in bacterial cell death . The molecular pathways involved in this process are similar to those of other fluoroquinolones, which are well-known for their antibacterial properties .
Comparison with Similar Compounds
5-Fluoro-8-methoxyquinoline can be compared with other fluorinated quinolines, such as:
5,6,8-Trifluoroquinoline: This compound has three fluorine atoms in the quinoline ring, which may enhance its biological activity compared to this compound.
5-Fluoro-8-hydroxyquinoline: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s chemical properties and biological activity.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity, this compound highlights the diverse applications of fluorinated quinolines in medicinal chemistry.
Properties
IUPAC Name |
5-fluoro-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHPRHYFXAKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439-88-3 | |
| Record name | 5-Fluoro-8-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



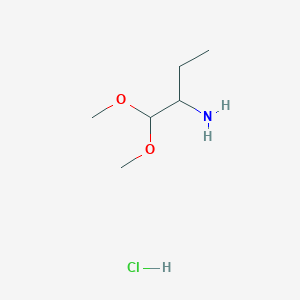
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
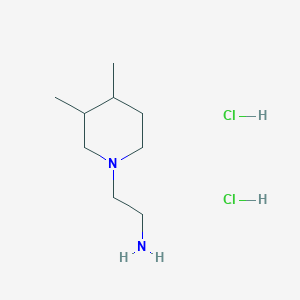
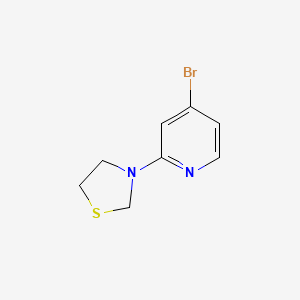
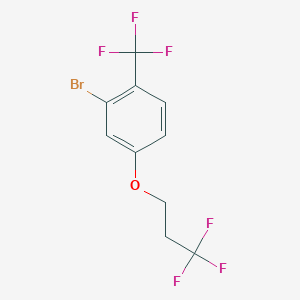
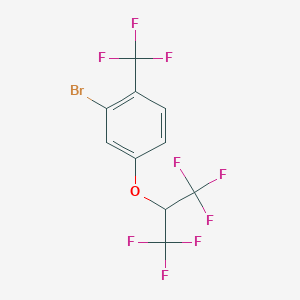
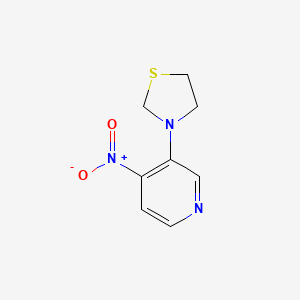
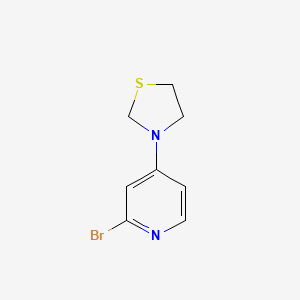

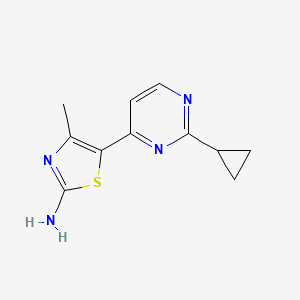
![7,17-dimethyl-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene](/img/structure/B1447002.png)
